Cas no 518319-08-9 (methyl 5-N-(4-fluorobenzenesulfonyl)benzamido-2-methyl-1-benzofuran-3-carboxylate)

methyl 5-N-(4-fluorobenzenesulfonyl)benzamido-2-methyl-1-benzofuran-3-carboxylate 化学的及び物理的性質
名前と識別子
-
- methyl 5-N-(4-fluorobenzenesulfonyl)benzamido-2-methyl-1-benzofuran-3-carboxylate
- Oprea1_411468
- F1269-1482
- methyl 5-[N-(4-fluorobenzenesulfonyl)benzamido]-2-methyl-1-benzofuran-3-carboxylate
- AQ-390/41639264
- 518319-08-9
- methyl 5-(N-((4-fluorophenyl)sulfonyl)benzamido)-2-methylbenzofuran-3-carboxylate
- AKOS001675771
- methyl 5-{benzoyl[(4-fluorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate
- methyl 5-[benzoyl-(4-fluorophenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate
- Oprea1_597189
- 3-Benzofurancarboxylic acid, 5-[benzoyl[(4-fluorophenyl)sulfonyl]amino]-2-methyl-, methyl ester
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- インチ: 1S/C24H18FNO6S/c1-15-22(24(28)31-2)20-14-18(10-13-21(20)32-15)26(23(27)16-6-4-3-5-7-16)33(29,30)19-11-8-17(25)9-12-19/h3-14H,1-2H3
- InChIKey: OPEWQGBGLKRSEX-UHFFFAOYSA-N
- ほほえんだ: O1C2=CC=C(N(C(=O)C3=CC=CC=C3)S(C3=CC=C(F)C=C3)(=O)=O)C=C2C(C(OC)=O)=C1C
計算された属性
- せいみつぶんしりょう: 467.08388663g/mol
- どういたいしつりょう: 467.08388663g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 7
- 重原子数: 33
- 回転可能化学結合数: 6
- 複雑さ: 815
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 102Ų
- 疎水性パラメータ計算基準値(XlogP): 4.8
methyl 5-N-(4-fluorobenzenesulfonyl)benzamido-2-methyl-1-benzofuran-3-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1269-1482-40mg |
methyl 5-[N-(4-fluorobenzenesulfonyl)benzamido]-2-methyl-1-benzofuran-3-carboxylate |
518319-08-9 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F1269-1482-5μmol |
methyl 5-[N-(4-fluorobenzenesulfonyl)benzamido]-2-methyl-1-benzofuran-3-carboxylate |
518319-08-9 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F1269-1482-3mg |
methyl 5-[N-(4-fluorobenzenesulfonyl)benzamido]-2-methyl-1-benzofuran-3-carboxylate |
518319-08-9 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F1269-1482-50mg |
methyl 5-[N-(4-fluorobenzenesulfonyl)benzamido]-2-methyl-1-benzofuran-3-carboxylate |
518319-08-9 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F1269-1482-1mg |
methyl 5-[N-(4-fluorobenzenesulfonyl)benzamido]-2-methyl-1-benzofuran-3-carboxylate |
518319-08-9 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F1269-1482-20mg |
methyl 5-[N-(4-fluorobenzenesulfonyl)benzamido]-2-methyl-1-benzofuran-3-carboxylate |
518319-08-9 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F1269-1482-100mg |
methyl 5-[N-(4-fluorobenzenesulfonyl)benzamido]-2-methyl-1-benzofuran-3-carboxylate |
518319-08-9 | 90%+ | 100mg |
$248.0 | 2023-05-17 | |
Life Chemicals | F1269-1482-25mg |
methyl 5-[N-(4-fluorobenzenesulfonyl)benzamido]-2-methyl-1-benzofuran-3-carboxylate |
518319-08-9 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F1269-1482-2mg |
methyl 5-[N-(4-fluorobenzenesulfonyl)benzamido]-2-methyl-1-benzofuran-3-carboxylate |
518319-08-9 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F1269-1482-30mg |
methyl 5-[N-(4-fluorobenzenesulfonyl)benzamido]-2-methyl-1-benzofuran-3-carboxylate |
518319-08-9 | 90%+ | 30mg |
$119.0 | 2023-05-17 |
methyl 5-N-(4-fluorobenzenesulfonyl)benzamido-2-methyl-1-benzofuran-3-carboxylate 関連文献
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Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
-
Xin Jiang,Xiaoling Yang,Yihua Zhu,Hongliang Jiang,Yifan Yao,Peng Zhao,Chunzhong Li J. Mater. Chem. A, 2014,2, 11124-11133
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3. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
-
Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
-
Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
-
S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507
-
Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
-
Dugald J. MacDougall,Bruce C. Noll,Alan R. Kennedy,Kenneth W. Henderson Dalton Trans., 2006, 1875-1884
-
Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
-
Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345
methyl 5-N-(4-fluorobenzenesulfonyl)benzamido-2-methyl-1-benzofuran-3-carboxylateに関する追加情報
Introduction to Methyl 5-N-(4-fluorobenzenesulfonyl)benzamido-2-methyl-1-benzofuran-3-carboxylate (CAS No. 518319-08-9)
Methyl 5-N-(4-fluorobenzenesulfonyl)benzamido-2-methyl-1-benzofuran-3-carboxylate, identified by its CAS number 518319-08-9, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of extensive research and development. The structural complexity of this molecule, characterized by its benzamido and benzofuran moieties, positions it as a potential candidate for further exploration in drug discovery.
The chemical structure of Methyl 5-N-(4-fluorobenzenesulfonyl)benzamido-2-methyl-1-benzofuran-3-carboxylate consists of several key functional groups that contribute to its unique properties. The presence of a benzamido group at the 5-position and a 4-fluorobenzenesulfonyl group at the nitrogen atom introduces electrophilic centers that can participate in various chemical reactions. Additionally, the benzofuran ring system provides a rigid framework that may enhance the compound's binding affinity to biological targets. These structural features make this molecule an intriguing subject for synthetic chemists and biologists alike.
In recent years, there has been growing interest in the development of novel compounds that can modulate biological pathways associated with diseases such as cancer, inflammation, and neurodegenerative disorders. Methyl 5-N-(4-fluorobenzenesulfonyl)benzamido-2-methyl-1-benzofuran-3-carboxylate has been studied for its potential pharmacological effects, particularly in the context of inhibiting key enzymes and receptors involved in these diseases. Preliminary studies suggest that this compound may exhibit inhibitory activity against enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are implicated in pain and inflammation.
The synthesis of Methyl 5-N-(4-fluorobenzenesulfonyl)benzamido-2-methyl-1-benzofuran-3-carboxylate involves multiple steps, each requiring careful optimization to ensure high yield and purity. The process typically begins with the preparation of the benzofuran scaffold, followed by functionalization at the 2-position with a methyl group. Subsequent steps include introducing the benzamido group at the 5-position and finally incorporating the 4-fluorobenzenesulfonyl moiety. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to achieve these transformations efficiently.
The biological activity of Methyl 5-N-(4-fluorobenzenesulfonyl)benzamido-2-methyl-1-benzofuran-3-carboxylate has been evaluated through various in vitro assays. These studies have revealed that the compound exhibits significant inhibitory effects on certain enzymes and receptors, suggesting its potential as a lead compound for drug development. For instance, research has shown that this molecule can inhibit COX-2, a key enzyme involved in the production of prostaglandins that mediate inflammation and pain. Additionally, it has demonstrated interactions with other targets such as protein kinases, which are crucial in cell signaling pathways.
The pharmacokinetic properties of Methyl 5-N-(4-fluorobenzenesulfonyl)benzamido-2-methyl-1-benzofuran-3-carboxylate are also of great interest. Studies have investigated its absorption, distribution, metabolism, and excretion (ADME) profiles to assess its suitability for therapeutic use. The compound has shown reasonable oral bioavailability and metabolic stability, indicating its potential for further development into a drug candidate. However, additional studies are needed to fully understand its pharmacokinetic behavior in vivo.
In conclusion, Methyl 5-N-(4-fluorobenzenesulfonyl)benzamido-2-methyl-1-benzofuran-3-carboxylate (CAS No. 518319-08-9) is a structurally complex organic compound with significant potential in pharmaceutical research. Its unique chemical structure and promising biological activities make it an attractive candidate for further investigation. As research continues to uncover new therapeutic targets and mechanisms, compounds like this one will play a crucial role in the development of innovative treatments for various diseases.
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